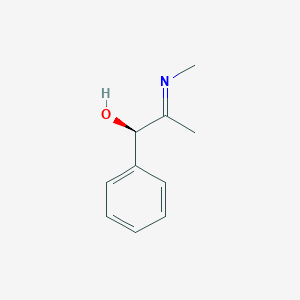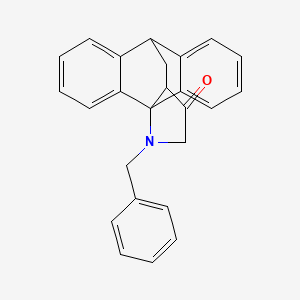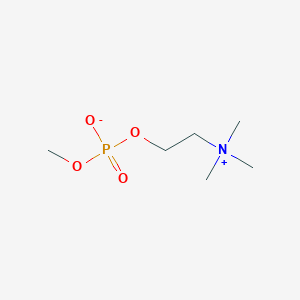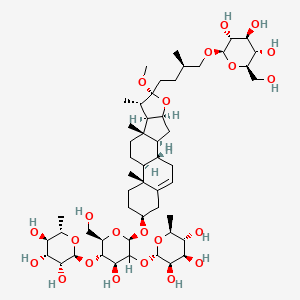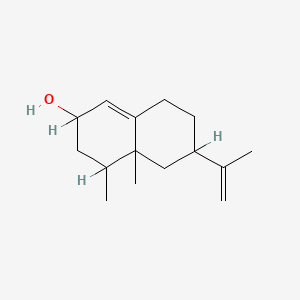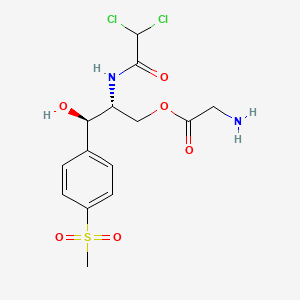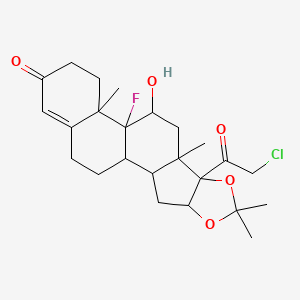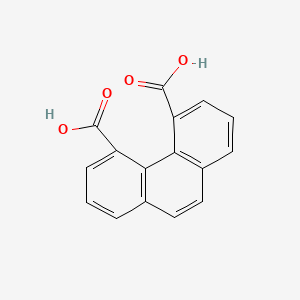
4,5-Phenanthrenedicarboxylic acid
説明
4,5-Phenanthrenedicarboxylic acid (4,5-PDCA) is a naturally occurring dicarboxylic acid that has been extensively studied for its potential applications in the fields of chemistry and biochemistry. 4,5-PDCA is a member of the phenanthrene family of compounds, which are composed of two benzene rings connected by a single carbon-carbon bond. It has been found to have a variety of biological and biochemical activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. 4,5-PDCA has also been studied for its ability to modulate enzyme activity, as well as its potential to act as a mediator of signal transduction pathways.
科学的研究の応用
Environmental Bioremediation
Phenanthrene-4,5-dicarboxylic acid: plays a significant role in the bioremediation of polycyclic aromatic hydrocarbons (PAHs). It is a key intermediate in the microbial degradation pathway of pyrene, a toxic PAH commonly found in the environment . Microorganisms such as Mycobacterium and Trichoderma species have been shown to utilize this compound in their metabolic processes to break down pyrene into less harmful substances .
Soil Fungus Research
In the study of soil fungi, Phenanthrene-4,5-dicarboxylic acid serves as an indicator of the degradation capabilities of certain fungi like Trichoderma sp. . The absence of this compound in culture extracts can suggest alternative degradation pathways or the complete mineralization of pyrene by the fungus .
Analytical Chemistry
This compound is used as a standard in analytical methods such as gas chromatography–mass spectrometry (GCMS) to identify and quantify the presence of PAH degradation products in environmental samples . Its detection confirms the occurrence of specific biodegradation pathways.
Microbial PAH Degradation
Phenanthrene-4,5-dicarboxylic acid: is a metabolite in the degradation of PAHs by bacteria isolated from uncontaminated soils . This highlights the potential of these bacteria for use in bioremediation strategies to clean up PAH-contaminated environments.
Water Treatment Studies
Research into the treatment of water containing PAHs has identified Phenanthrene-4,5-dicarboxylic acid as a by-product of the chlorination process . Understanding its formation and potential health effects is crucial for improving water treatment methods.
Chemical Synthesis
The compound is synthesized from pyrenedione and used in various chemical studies to explore the reactivity and transformation of PAH-related compounds . This research can lead to the development of new materials and chemical processes.
特性
IUPAC Name |
phenanthrene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXPRCIICFJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203055 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Phenanthrenedicarboxylic acid | |
CAS RN |
5462-82-8 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Phenanthrene-4,5-dicarboxylic acid in environmental science?
A: Phenanthrene-4,5-dicarboxylic acid serves as a key intermediate in the microbial breakdown of pyrene. [, , , ] Several bacterial species, particularly Mycobacterium, utilize this degradation pathway to utilize pyrene as a source of carbon and energy. [, ] Understanding the formation and further degradation of this compound is crucial for developing effective bioremediation strategies for PAH-contaminated environments.
Q2: How is Phenanthrene-4,5-dicarboxylic acid formed during pyrene degradation?
A: Research indicates that pyrene degradation in bacteria like Mycobacterium sp. strain KMS initiates with the oxidation of pyrene to cis-4,5-pyrene-dihydrodiol. [] This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenase. Further enzymatic steps lead to the formation of phenanthrene-4,5-dicarboxylic acid. [, ] This pathway highlights the complex enzymatic machinery employed by bacteria to break down this persistent pollutant.
Q3: Are there alternative pathways for Phenanthrene-4,5-dicarboxylic acid formation during pyrene degradation?
A: Studies on Mycobacterium sp. strain AP1 reveal a potential branching pathway where both central rings of pyrene are cleaved, leading to the formation of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid alongside phenanthrene-4,5-dicarboxylic acid. [, ] This finding indicates the diverse metabolic capabilities of bacteria in degrading pyrene.
Q4: What happens to Phenanthrene-4,5-dicarboxylic acid after its formation?
A: Research suggests that Phenanthrene-4,5-dicarboxylic acid is further decarboxylated to phenanthrene 4-carboxylic acid. [, ] This compound then enters the phthalic acid degradation pathway, leading to the complete mineralization of the pyrene molecule. []
Q5: What are the implications of understanding the entire pyrene degradation pathway, including the role of Phenanthrene-4,5-dicarboxylic acid?
A: A comprehensive understanding of this pathway, including the intermediates like Phenanthrene-4,5-dicarboxylic acid, can aid in developing targeted strategies for bioremediation. [] This knowledge could facilitate the optimization of environmental conditions to promote the growth and activity of pyrene-degrading bacteria, enhancing the biodegradation of this pollutant in contaminated sites.
Q6: What spectroscopic data is available for Phenanthrene-4,5-dicarboxylic acid?
A: While the provided research focuses primarily on the metabolic pathway, a study investigating the Schmidt reaction of constrained aromatic acids mentions the formation of phenanthrene-4,5-dicarboximide from phenanthrene-4,5-dicarboxylic acid. [] This information suggests potential avenues for further spectroscopic characterization of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




